7-Methoxy-4-(trifluoromethyl)coumarin
Overview
Description
7-Methoxy-4-(trifluoromethyl)coumarin is a fluorogenic substrate for cytochrome P450s (CYPs) . Upon enzymatic cleavage by CYPs, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) is released and its fluorescence can be used to quantify CYP activity . HFC displays excitation/emission maxima of 410/510 nm, respectively .
Synthesis Analysis
The synthesis and purification of 7-amino-4-(trifluoromethyl)coumarin, a novel fluorescent marker for the sensitive detection of proteinases, were investigated . The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists .Molecular Structure Analysis
The molecular formula of 7-Methoxy-4-(trifluoromethyl)coumarin is C11H7F3O3 . The average mass is 244.167 Da and the monoisotopic mass is 244.034729 Da .Chemical Reactions Analysis
The enzymatic action of cytochrome P450 2E1 (CYP2E1) on 7-methoxy-4-(trifluoromethyl)coumarin results in a fluorescent product 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) that can be measured at 409/530 nm .Physical And Chemical Properties Analysis
The melting point of 7-Methoxy-4-(trifluoromethyl)coumarin is 113-114 °C . It is soluble in acetone at 50 mg/mL, clear, colorless to faintly yellow .Scientific Research Applications
Cytochrome P450 2E1 (CYP2E1) Activity Assay
“7-Methoxy-4-(trifluoromethyl)coumarin” has been used as a substrate in cytochrome P450 2E1 (CYP2E1) activity assay . The enzymatic action of CYP2E1 on this compound results in a fluorescent product that can be measured, providing a useful tool for studying this important enzyme .
Aromatase Assay
This compound has also been used in aromatase assays . Aromatase is an enzyme that plays a key role in the biosynthesis of estrogens, and its activity can be studied using “7-Methoxy-4-(trifluoromethyl)coumarin” as a substrate .
Fluorescent Probes
Many coumarin derivatives, including “7-Methoxy-4-(trifluoromethyl)coumarin”, have strong fluorescence and are therefore valuable in the development of fluorescent probes . These probes can be used in various fields, from biological imaging to chemical sensing .
Dyes and Optical Materials
The strong fluorescence of coumarin derivatives also makes them useful in the creation of dyes and optical materials . These materials have a wide range of applications, from textiles to photonics .
Anticoagulant Activity
Many coumarin derivatives have anticoagulant activity . While it’s not specified whether “7-Methoxy-4-(trifluoromethyl)coumarin” has this property, it’s possible that it could be explored for such uses given the general properties of coumarin derivatives .
Anti-inflammatory Activity
Coumarin derivatives are also known for their anti-inflammatory properties . Again, while it’s not specified whether “7-Methoxy-4-(trifluoromethyl)coumarin” shares this property, it’s a potential area of exploration .
Antibacterial Activity
Many coumarin derivatives have been found to have antibacterial activity . This suggests another potential application for “7-Methoxy-4-(trifluoromethyl)coumarin” in the field of antibacterial drug development .
Anticancer Activity
Finally, some coumarin derivatives have been found to have anticancer activity . This suggests that “7-Methoxy-4-(trifluoromethyl)coumarin” could potentially be explored for its anticancer properties .
Mechanism of Action
Target of Action
The primary target of 7-Methoxy-4-(trifluoromethyl)coumarin is the enzyme Cytochrome P450 2E1 (CYP2E1) . CYP2E1 is part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
7-Methoxy-4-(trifluoromethyl)coumarin acts as a substrate for CYP2E1 . Upon enzymatic cleavage by CYP2E1, it is converted into a fluorescent product, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC) . This conversion can be measured at 409/530 nm .
Biochemical Pathways
The enzymatic action of CYP2E1 on 7-Methoxy-4-(trifluoromethyl)coumarin is part of the broader metabolic pathways involving the cytochrome P450 family . These pathways are essential for the metabolism of various substances, including drugs and xenobiotics .
Pharmacokinetics
For instance, it is soluble in acetone (50 mg/mL), DMF (30 mg/mL), DMSO (25 mg/mL), and ethanol (10 mg/mL) . These properties may influence its bioavailability and distribution within the body.
Result of Action
The enzymatic action of CYP2E1 on 7-Methoxy-4-(trifluoromethyl)coumarin results in the formation of HFC . The fluorescence of HFC can be used to quantify CYP activity, providing a useful tool for studying the function and regulation of this enzyme .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-methoxy-4-(trifluoromethyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-16-6-2-3-7-8(11(12,13)14)5-10(15)17-9(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZHUELNIGDYQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350909 | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-(trifluoromethyl)coumarin | |
CAS RN |
575-04-2 | |
Record name | 7-Methoxy-4-trifluoromethylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575042 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-4-(trifluoromethyl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30350909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Trifluoromethylumbelliferyl 7-methylether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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